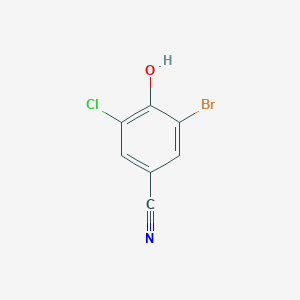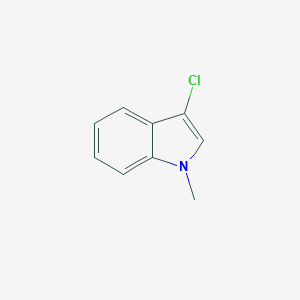
5-Chloro-1,1,1-trimethoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1,1,1-trimethoxypentane (CTMP) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. CTMP is a member of the family of cathinone derivatives, which are known for their stimulant properties.
Mécanisme D'action
5-Chloro-1,1,1-trimethoxypentane exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, which leads to an increase in their extracellular concentrations. This results in an increase in neurotransmitter signaling, which can lead to increased alertness, attention, and mood elevation.
Biochemical and Physiological Effects:
5-Chloro-1,1,1-trimethoxypentane has been shown to increase locomotor activity and induce hyperthermia in rodents. It has also been found to increase dopamine release in the striatum, which is a region of the brain that is involved in reward and motivation. 5-Chloro-1,1,1-trimethoxypentane has been shown to have a longer duration of action compared to other cathinone derivatives, which makes it a potential candidate for the development of long-acting drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-1,1,1-trimethoxypentane in laboratory experiments is its potency and selectivity for monoamine transporters. This makes it a useful tool for studying the role of monoamine neurotransmitters in various physiological processes. However, one limitation of using 5-Chloro-1,1,1-trimethoxypentane is its potential for abuse. It is important to handle this compound with caution and follow proper safety protocols.
Orientations Futures
There are several future directions for research on 5-Chloro-1,1,1-trimethoxypentane. One area of interest is the development of long-acting drugs based on 5-Chloro-1,1,1-trimethoxypentane. Another area of interest is the potential use of 5-Chloro-1,1,1-trimethoxypentane in the treatment of neurological disorders, such as ADHD and depression. Further research is needed to fully understand the pharmacological properties of 5-Chloro-1,1,1-trimethoxypentane and its potential applications in medicine.
Conclusion:
In conclusion, 5-Chloro-1,1,1-trimethoxypentane is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It exhibits potent inhibitory activity against monoamine transporters and has been studied for its potential use in the treatment of various neurological disorders. 5-Chloro-1,1,1-trimethoxypentane has several advantages for laboratory experiments, but caution must be taken due to its potential for abuse. There are several future directions for research on 5-Chloro-1,1,1-trimethoxypentane, including the development of long-acting drugs and the potential use in medicine.
Méthodes De Synthèse
The synthesis of 5-Chloro-1,1,1-trimethoxypentane involves the reaction of 5-chlorovaleraldehyde with paraformaldehyde and methanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method has been described in detail by several research articles.
Applications De Recherche Scientifique
5-Chloro-1,1,1-trimethoxypentane has been studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. This makes it a potential candidate for the development of drugs for the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
Numéro CAS |
143556-37-0 |
|---|---|
Nom du produit |
5-Chloro-1,1,1-trimethoxypentane |
Formule moléculaire |
C8H17ClO3 |
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
5-chloro-1,1,1-trimethoxypentane |
InChI |
InChI=1S/C8H17ClO3/c1-10-8(11-2,12-3)6-4-5-7-9/h4-7H2,1-3H3 |
Clé InChI |
UHDAOSQTFFOKOK-UHFFFAOYSA-N |
SMILES |
COC(CCCCCl)(OC)OC |
SMILES canonique |
COC(CCCCCl)(OC)OC |
Synonymes |
5-Chloro-1,1,1-triMethoxypentane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



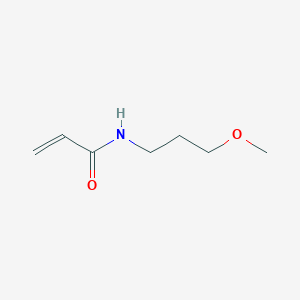

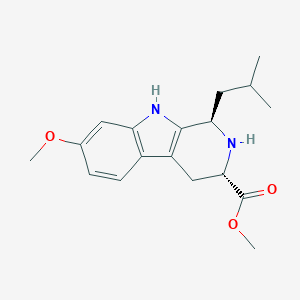
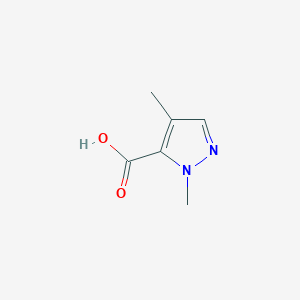
![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)
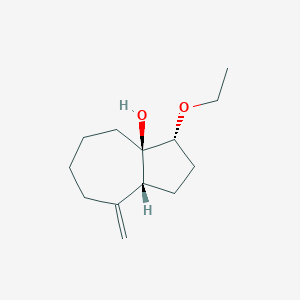

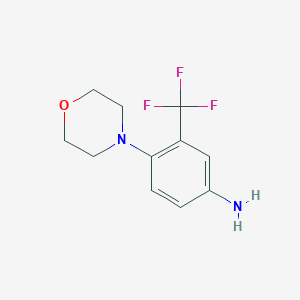

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)
